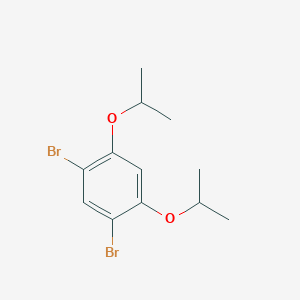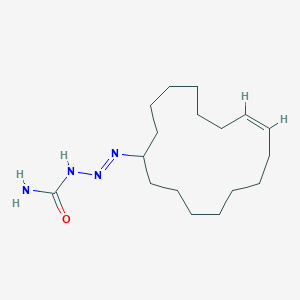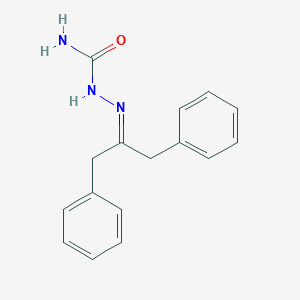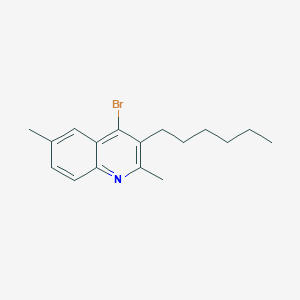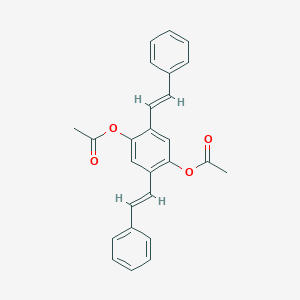![molecular formula C16H14O5S3 B296066 Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dithiolo[5,1-e][1,2]dithiole family, which is known for its unique electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not well understood. However, it is believed that its unique electronic and magnetic properties play a significant role in its potential applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, some studies have suggested that it may have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate in lab experiments is its unique electronic and magnetic properties, which make it a promising material for the development of organic semiconductors and molecular switches. However, its limited solubility in common solvents and low yield in synthesis may pose challenges for researchers.
Zukünftige Richtungen
There are several potential future directions for research on Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One area of research could be the development of new synthesis methods to improve the yield and scalability of the reaction. Another area of research could be the exploration of its potential applications in biomedicine, such as in the development of new drugs or diagnostic tools. Additionally, further studies could be conducted to understand its mechanism of action and its potential applications in other fields of scientific research.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its unique electronic and magnetic properties make it a promising material for the development of organic semiconductors and molecular switches. Further research is needed to explore its potential applications in biomedicine and other fields of scientific research.
Synthesemethoden
The synthesis of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate involves the reaction of 4-methoxyphenylacetylene with 1,2-dithiol-3-thione followed by the addition of dimethyl acetylenedicarboxylate. The reaction is carried out in the presence of a catalyst such as copper(I) iodide and a solvent such as tetrahydrofuran. The yield of the reaction is typically around 60%.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has shown potential applications in various fields of scientific research. One of its primary applications is in the development of organic semiconductors for use in electronic devices such as solar cells, transistors, and light-emitting diodes. It has also shown potential as a catalyst in organic reactions and as a material for the development of molecular switches and sensors.
Eigenschaften
Molekularformel |
C16H14O5S3 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
dimethyl 7-(4-methoxyphenyl)-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate |
InChI |
InChI=1S/C16H14O5S3/c1-19-10-6-4-9(5-7-10)11-8-12-13(15(17)20-2)14(16(18)21-3)23-24(12)22-11/h4-8H,1-3H3 |
InChI-Schlüssel |
YPFPEGOWOAMAKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
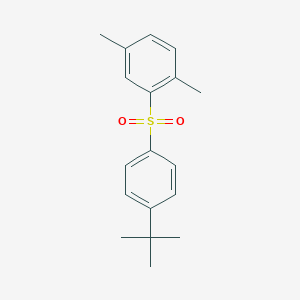
![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)


![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)


